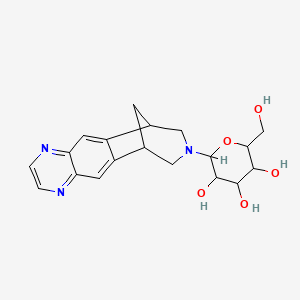
Varenicline N-Glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Varenicline N-Glucoside is a derivative of varenicline, a compound primarily known for its use in smoking cessation. Varenicline itself is a partial agonist at nicotinic acetylcholine receptors, which helps reduce cravings and withdrawal symptoms associated with nicotine addiction. This compound is formed by attaching a glucose molecule to varenicline, resulting in a compound with potentially different pharmacokinetic and pharmacodynamic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Varenicline N-Glucoside involves the glycosylation of varenicline. This process typically requires the activation of the glucose molecule, which can be achieved using various reagents such as trichloroacetimidates or thioglycosides. The reaction is usually carried out in the presence of a catalyst like silver triflate or boron trifluoride etherate under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Varenicline N-Glucoside can undergo various chemical reactions, including:
Oxidation: The glucose moiety can be oxidized to form glucuronic acid derivatives.
Reduction: Reduction reactions can target the glucose moiety or the varenicline core.
Substitution: Nucleophilic substitution reactions can occur at the glucose moiety or the nitrogen atoms in the varenicline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Glucuronic acid derivatives.
Reduction: Reduced forms of the glucose moiety or varenicline.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on pharmacokinetics.
Biology: Investigated for its interactions with nicotinic acetylcholine receptors and its potential effects on cellular signaling pathways.
Medicine: Explored for its potential use in smoking cessation and other therapeutic applications.
Industry: Potentially used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
Varenicline N-Glucoside exerts its effects by binding to nicotinic acetylcholine receptors in the brain. It acts as a partial agonist at these receptors, which helps to reduce nicotine cravings and withdrawal symptoms. The glucose moiety may influence the compound’s absorption, distribution, metabolism, and excretion, potentially leading to different pharmacokinetic profiles compared to varenicline .
Comparaison Avec Des Composés Similaires
Similar Compounds
Varenicline: The parent compound, primarily used for smoking cessation.
N-Glycosides: A class of compounds where a sugar component is attached to an aglycon through a nitrogen atom.
Uniqueness
Varenicline N-Glucoside is unique due to its glycosylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to varenicline. This modification can potentially enhance its therapeutic efficacy or reduce side effects .
Propriétés
Formule moléculaire |
C19H23N3O5 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H23N3O5/c23-8-15-16(24)17(25)18(26)19(27-15)22-6-9-3-10(7-22)12-5-14-13(4-11(9)12)20-1-2-21-14/h1-2,4-5,9-10,15-19,23-26H,3,6-8H2 |
Clé InChI |
DVIDZVKOJXFIIZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C5C(C(C(C(O5)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


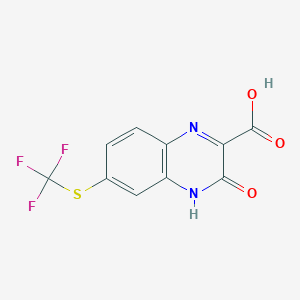

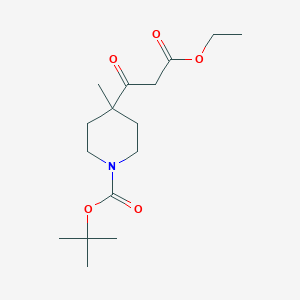
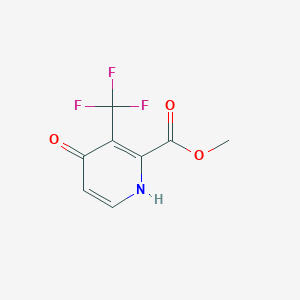
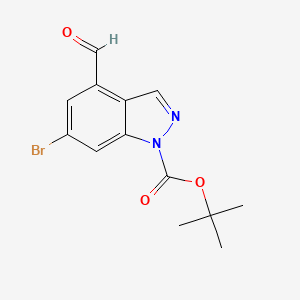
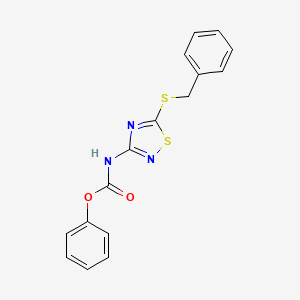
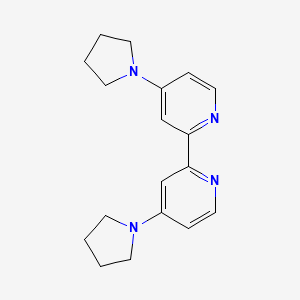
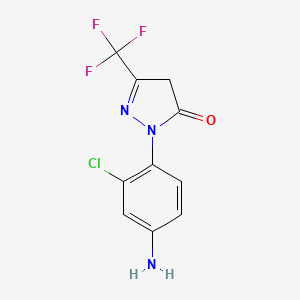
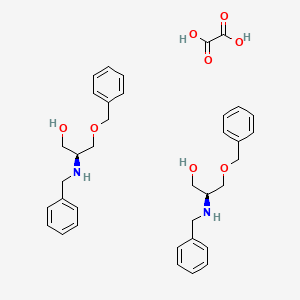
![(1-Oxo-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-4-yl)methyl ethanesulfonate](/img/structure/B13904867.png)
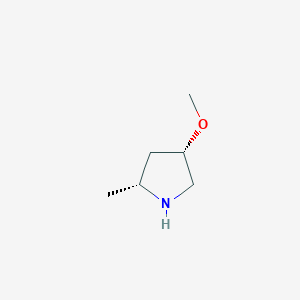
![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13904871.png)
![6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13904877.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-methanamine](/img/structure/B13904882.png)
